Trehalose-6,6'-dibehenate (TDB) is a synthetic analog of the mycobacterial cord factor, Trehalose-6,6-dimycolate (TDM). [, , ] TDM is a potent immunostimulant and a major virulence factor of Mycobacterium tuberculosis. [, ] TDB shares many of the immunostimulatory properties of TDM but is less toxic. [, ] It is a promising adjuvant for vaccines against a variety of diseases, including tuberculosis, influenza, and HIV. [, , , , ] TDB is also being investigated for its potential use in cancer immunotherapy. []
Trehalose-6,6'-dibehenate is a synthetic glycolipid derived from trehalose, specifically designed as an adjuvant in immunological applications. It is structurally related to trehalose-6,6'-dimycolate, a natural component found in the cell walls of mycobacteria, known for its immunostimulatory properties. Trehalose-6,6'-dibehenate has gained attention for its ability to enhance immune responses, making it a valuable tool in vaccine development and therapeutic strategies against various diseases.
Trehalose-6,6'-dibehenate is synthesized from trehalose, a naturally occurring disaccharide composed of two glucose molecules. The compound is classified under glycolipids and is specifically noted for its role as a vaccine adjuvant. Its chemical identifier includes the CAS Registry Number 66758-35-8 .
The synthesis of trehalose-6,6'-dibehenate typically involves the esterification of trehalose with behenic acid. Various methodologies have been reported to achieve this synthesis:
The typical reaction conditions involve elevated temperatures (around 65°C to 100°C) and prolonged reaction times (3 to 10 hours), which can vary based on the specific method used for esterification . The final product can be characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure.
Trehalose-6,6'-dibehenate consists of a trehalose backbone with two behenic acid chains attached at the 6-position hydroxyl groups. This structure contributes to its amphiphilic nature, allowing it to form micelles or liposomes in aqueous environments.
The molecular formula for trehalose-6,6'-dibehenate is , and it exhibits a molecular weight of approximately 890.4 g/mol . The compound's structural characteristics facilitate its function as an adjuvant by promoting immune cell interaction.
Trehalose-6,6'-dibehenate participates in various chemical reactions primarily related to its role as an adjuvant:
The incorporation into liposomes typically involves mixing trehalose-6,6'-dibehenate with cationic lipids such as dimethyldioctadecylammonium chloride under controlled conditions to form stable vesicles that can encapsulate antigens .
The mechanism by which trehalose-6,6'-dibehenate exerts its effects involves several key processes:
Studies have demonstrated that formulations containing trehalose-6,6'-dibehenate can significantly increase both cellular and humoral immune responses in animal models, indicating its potential as a powerful adjuvant in vaccine strategies .
Trehalose-6,6'-dibehenate appears as a white to off-white solid at room temperature. It is soluble in organic solvents but has limited solubility in water due to its hydrophobic behenic acid chains.
The compound is stable under standard storage conditions but may degrade under extreme temperatures or prolonged exposure to moisture. Its amphiphilic nature allows it to form aggregates in solution, which is beneficial for its application in drug delivery systems.
Trehalose-6,6'-dibehenate has several significant applications in scientific research and medicine:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4